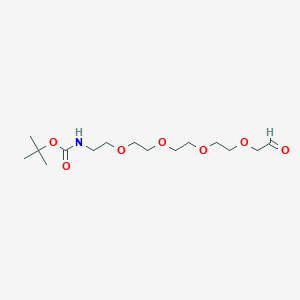

BocNH-PEG4-CH2CHO

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h5H,4,6-13H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHIFFQQCDHAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure and Applications of Boc-NH-PEG4-CH2CHO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and common applications of the bifunctional linker, Boc-NH-PEG4-CH2CHO. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure

Boc-NH-PEG4-CH2CHO is a hetero-bifunctional molecule characterized by three key chemical moieties connected in a linear fashion. The systematic name for this compound is tert-butyl (2-(2-(2-(2-(2,2-dimethoxyethyl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate, with the acetaldehyde group often protected as a dimethyl acetal, which can be deprotected to the aldehyde under acidic conditions.

The structure can be deconstructed into the following components:

-

Boc-Protected Amine (BocNH-): At one terminus, an amine group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, valued for its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. This feature allows for the selective deprotection and subsequent reaction of the terminal amine.

-

Polyethylene Glycol Linker (-PEG4-): A tetra-ethylene glycol (PEG4) chain forms the central spacer of the molecule. This hydrophilic linker is composed of four repeating ethylene glycol units. The inclusion of a PEG spacer in bioactive molecules often enhances aqueous solubility, improves pharmacokinetic profiles, and provides a flexible bridge between two conjugated moieties.

-

Acetaldehyde Group (-CH2CHO): The other terminus features an acetaldehyde functional group. Aldehydes are versatile chemical handles that can readily react with primary amines through reductive amination to form stable secondary amine linkages. This reactive group is pivotal for conjugating the linker to proteins, peptides, or other molecules bearing an available amine.

The connectivity of these groups results in a molecule with distinct chemical functionalities at each end, enabling sequential and controlled conjugation strategies.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties and typical purity specifications for Boc-NH-PEG4-CH2CHO. This data is essential for experimental design, including reaction stoichiometry and purification protocols.

| Property | Value |

| Molecular Formula | C17H35NO7 |

| Molecular Weight | 365.46 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in DMSO, DMF, Methanol, CH2Cl2 |

| Purity (as specified) | Typically ≥95% (by NMR and/or LC-MS) |

Experimental Protocols

The dual functionality of Boc-NH-PEG4-CH2CHO makes it a valuable reagent in multi-step synthetic and bioconjugation workflows. Below are representative experimental protocols for the deprotection of the Boc group and the conjugation of the aldehyde moiety.

Protocol 3.1: Boc Group Deprotection

This procedure outlines the removal of the Boc protecting group to liberate the primary amine, making it available for subsequent reactions, such as amide bond formation.

Materials:

-

Boc-NH-PEG4-CH2CHO

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve Boc-NH-PEG4-CH2CHO (1 equivalent) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (10 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).

-

Redissolve the residue in DCM and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the deprotected amine product (H2N-PEG4-CH2CHO).

Protocol 3.2: Reductive Amination with a Primary Amine

This protocol describes the conjugation of the aldehyde terminus of Boc-NH-PEG4-CH2CHO to a molecule containing a primary amine (R-NH2), such as a peptide or a small molecule ligand.

Materials:

-

Boc-NH-PEG4-CH2CHO

-

Amine-containing substrate (R-NH2)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

1,2-Dichloroethane (DCE) or Methanol, anhydrous

-

Acetic acid (optional, as catalyst)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the amine-containing substrate (R-NH2, 1 equivalent) and Boc-NH-PEG4-CH2CHO (1.2 equivalents) in anhydrous DCE or methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of acetic acid (0.1-0.5 equivalents) if required to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

-

Add the reducing agent, STAB (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product using flash column chromatography to obtain the desired conjugate.

Visualization of a Synthetic Workflow

The following diagram illustrates a typical two-step synthetic workflow utilizing Boc-NH-PEG4-CH2CHO to link two distinct molecular entities, Molecule A and Molecule B. This process is fundamental in the assembly of PROTACs, antibody-drug conjugates (ADCs), and other targeted therapeutic agents.

Figure 1: Synthetic Workflow for Bifunctional Conjugation

An In-Depth Technical Guide to the Mechanism of Action of BocNH-PEG4-CH2CHO in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] This guide provides a comprehensive overview of the mechanism of action of PROTACs incorporating the BocNH-PEG4-CH2CHO linker, a polyethylene glycol (PEG)-based linker with a terminal aldehyde group.

The this compound linker is a bifunctional molecule featuring a Boc-protected amine, a four-unit polyethylene glycol (PEG) chain, and a terminal aldehyde. The PEG chain imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[4][5] The terminal aldehyde provides a reactive handle for conjugation to a ligand, typically through reductive amination, forming a stable amine linkage.[6] The Boc-protected amine allows for orthogonal chemistry, enabling the sequential attachment of the POI and E3 ligase ligands.

Core Mechanism of Action

The fundamental mechanism of a PROTAC is to induce the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

The this compound linker is integral to this process by:

-

Connecting the Ligands: It covalently links the POI-binding ligand and the E3 ligase-binding ligand.

-

Optimizing Ternary Complex Formation: The length and flexibility of the PEG4 chain are crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[7]

-

Influencing Physicochemical Properties: The hydrophilic nature of the PEG linker can enhance the solubility of the often large and hydrophobic PROTAC molecule, which can in turn affect its cell permeability.[8][9]

Signaling Pathway of PROTAC Action

The signaling pathway initiated by a PROTAC involves the hijacking of the cellular ubiquitin-proteasome system. The key steps are outlined below:

PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

| PROTAC | E3 Ligase Ligand | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| MZ1 | VHL | BRD4 | ~15 | >80 | HeLa | [3] |

| ARV-771 | VHL | BRD4 | <5 | >90 | 22Rv1 | [3] |

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.

Experimental Protocols

PROTAC Synthesis via Reductive Amination

This protocol describes the synthesis of a PROTAC using the this compound linker via reductive amination. This process involves the reaction of the aldehyde group on the linker with a primary or secondary amine on one of the ligands, followed by reduction of the resulting imine to a stable amine linkage.[6]

Synthetic workflow for PROTAC synthesis.

Materials:

-

This compound

-

Amine-containing POI or E3 ligase ligand

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or dichloroethane (DCE)

-

Trifluoroacetic acid (TFA)

-

The other ligand (with a carboxylic acid or other reactive group for conjugation)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Reductive Amination:

-

Dissolve this compound (1 eq) and the amine-containing ligand (1-1.2 eq) in anhydrous DCM or DCE.

-

Add STAB or NaBH3CN (1.5-2 eq) to the mixture.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected intermediate by flash chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in DCM.

-

Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the amine-functionalized linker-ligand conjugate.

-

-

Final Conjugation:

-

Dissolve the second ligand (containing a carboxylic acid) in DMF.

-

Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2-3 eq).

-

Add the deprotected amine-linker-ligand conjugate to the activated carboxylic acid solution.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Purify the final PROTAC molecule by preparative HPLC.

-

Western Blot for Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of a target protein induced by a PROTAC.[11][12]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[11]

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the antibody for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]

-

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[13][14]

In vitro ubiquitination assay workflow.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase complex

-

Recombinant target protein (POI)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

PROTAC stock solution (in DMSO)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1, E2, E3, ubiquitin, and the target protein.

-

Add the PROTAC to the reaction mixture. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding Laemmli buffer and boiling.

-

Analyze the reaction products by Western blot, probing for the target protein.

-

The presence of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful ubiquitination event.[13]

-

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[15][16][17][18]

Procedure:

-

Immobilization:

-

Immobilize the E3 ligase on the surface of an SPR sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

-

Separately, determine the KD of the PROTAC-POI interaction in solution.

-

-

Ternary Complex Analysis:

Conclusion

The this compound linker is a valuable tool in the synthesis of PROTACs, offering a balance of hydrophilicity, defined length, and a reactive handle for conjugation. While specific data for PROTACs utilizing this exact linker is not widely published, the principles outlined in this guide provide a solid foundation for its application in targeted protein degradation. The provided protocols for synthesis and biological evaluation will enable researchers to design, create, and characterize novel PROTACs, contributing to the advancement of this promising therapeutic modality. The key to successful PROTAC development lies in the careful optimization of all three components—the POI ligand, the E3 ligase ligand, and the linker—to achieve potent and selective degradation of the protein of interest.

References

- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. aragen.com [aragen.com]

- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 17. o2hdiscovery.co [o2hdiscovery.co]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

The Pivotal Role of PEG4 Spacers in Linker Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of success. Among the various linker technologies, the discrete polyethylene glycol (PEG) spacer, specifically the four-unit PEG4, has emerged as a cornerstone. This technical guide provides a comprehensive examination of the role of the PEG4 spacer, supported by quantitative data and detailed experimental protocols, to inform rational drug design and development.

Core Principles of PEG4 Spacers in Bioconjugation

The PEG4 spacer is a short, hydrophilic chain of four repeating ethylene glycol units. Its defined length and composition offer a unique combination of properties that address key challenges in the development of complex bioconjugates.

Key Advantages of PEG4 Spacers:

-

Enhanced Hydrophilicity and Solubility: Many potent payloads used in ADCs and PROTACs are hydrophobic, leading to a high propensity for aggregation. The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the conjugate, mitigating aggregation and improving its formulation and handling. This is crucial for maintaining the biological activity and safety profile of the therapeutic.

-

Improved Pharmacokinetics: By increasing hydrophilicity, the PEG4 spacer can reduce clearance by the reticuloendothelial system, leading to a longer plasma half-life and increased exposure at the target site. This can translate to an improved therapeutic index.

-

Reduced Immunogenicity: The PEG chain can create a hydration shell around the payload and linker, potentially masking immunogenic epitopes and reducing the risk of an immune response.

-

Optimal Spacing and Flexibility: The defined length of the PEG4 spacer provides critical spatial separation between the targeting molecule and the payload. This flexibility can be crucial for enabling the payload to interact with its target or, in the case of PROTACs, for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.

-

Discrete Nature: Unlike polydisperse PEGs, a discrete PEG4 linker is a single molecular entity with a defined structure and molecular weight. This homogeneity is critical for manufacturing consistency and regulatory approval, ensuring batch-to-batch reproducibility and a well-characterized product.

Data Presentation: Quantitative Impact of PEG4 Spacers

The inclusion and length of a PEG spacer can significantly impact the physicochemical properties and biological activity of ADCs and PROTACs. The following tables summarize quantitative data from various studies.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

| Property | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8+) | Key Observations |

| In Vitro Cytotoxicity (IC50) | Variable, can be potent but may have poor solubility. | Often exhibits high potency (low nM range).[1] | May show a decrease in potency (higher IC50).[1][2] | Shorter PEG linkers often provide a balance of hydrophilicity and efficient payload delivery, leading to high potency. Longer chains may sometimes hinder payload release or cell entry.[1][2] |

| In Vivo Pharmacokinetics (Half-life) | Shorter half-life. | Moderately extended half-life.[3] | Significantly extended half-life.[2][3] | PEGylation generally increases circulation time by reducing clearance. The effect is more pronounced with longer PEG chains.[2][3] |

| Aggregation | Higher propensity for aggregation, especially with hydrophobic payloads. | Significantly reduces aggregation. | Further reduces aggregation. | The hydrophilic nature of PEG mitigates hydrophobic interactions between ADC molecules, a primary cause of aggregation.[3][4][5] |

| In Vivo Efficacy | Dependent on payload and target. | Often shows a favorable therapeutic window. | Can show improved efficacy due to longer exposure, but may be limited by reduced potency.[6] | The optimal PEG length for in vivo efficacy is a balance between improved pharmacokinetics and maintained potency.[6] |

| In Vivo Toxicity | Can be higher due to off-target uptake of aggregates. | Generally reduced due to improved solubility and PK profile. | Can be further reduced, but very long chains may lead to accumulation in certain tissues. | Improved pharmacokinetics and reduced aggregation contribute to a better safety profile.[7] |

Data is synthesized from multiple preclinical studies and represents general trends. Actual values are highly dependent on the specific antibody, payload, cell line, and animal model used.

Influence of PEG Linker Length on PROTAC Performance

| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker | Key Observations |

| Molecular Weight ( g/mol ) | ~786 | ~832 | ~919 | Increasing PEG length adds to the molecular weight of the PROTAC. |

| cLogP | 4.2 | 3.5 | 2.8 | PEG linkers significantly decrease the lipophilicity (cLogP) of PROTACs, which can improve solubility. |

| Topological Polar Surface Area (TPSA) (Ų) | 165.2 | 174.5 | 193.0 | TPSA increases with PEG length, indicating increased polarity. |

| Degradation Efficiency (DC50) | Variable | Often more potent than alkyl linkers. | Frequently shows high potency. | The flexibility and hydrophilicity of PEG linkers can facilitate more efficient ternary complex formation. |

| Maximum Degradation (Dmax) | Variable | High | Often achieves near-complete degradation. | Optimal linker length is crucial for achieving high Dmax. |

| Cellular Permeability | Can be high due to hydrophobicity. | Moderate | Can be lower than alkyl linkers due to increased hydrophilicity. | There is a trade-off between solubility and passive permeability. The flexible nature of PEG can sometimes aid permeability by allowing the molecule to adopt a more compact conformation. |

This data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are target and cell-line dependent.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of a Maleimide-PEG4-NHS Ester Linker

This protocol outlines the synthesis of a common bifunctional PEG4 linker used in bioconjugation.

Materials:

-

t-boc-N-amido-dPEG4-acid

-

Trifluoroacetic acid (TFA)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

β-Alanine

-

Maleic anhydride

-

Dicyclohexylcarbodiimide (DCC)

-

Dimethylformamide (DMF)

Procedure:

-

Deprotection of the Amine: The BOC protective group on t-boc-N-amido-dPEG4-acid is removed by treatment with TFA to yield the TFA salt of the amine.[8]

-

Synthesis of Maleimide-functionalized β-Alanine: β-alanine is treated with maleic anhydride in DMF. The resulting acid is then reacted with NHS under DCC coupling to give the NHS-ester of maleimide-functionalized β-alanine.[8]

-

Coupling Reaction: The deprotected amine from step 1 is reacted with the NHS ester from step 2.

-

Activation of the Carboxylic Acid: The carboxylic acid of the resulting product from step 3 is then coupled with N-hydroxysuccinimide using EDCI to furnish the final Maleimide-PEG4-NHS ester.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of an ADC on a cancer cell line.

Materials:

-

Target cancer cell line and appropriate culture medium

-

ADC of interest

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add to the respective wells. Include untreated and vehicle control wells.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

-

Target cell line

-

PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time course.[9][10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[9][10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9][10]

-

SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.[9][10]

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]

-

Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.[9][10]

Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

HIC is used to separate ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

-

Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Injection: Inject the ADC sample onto the column.

-

Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

-

Data Analysis: Integrate the peaks corresponding to different DAR species to determine the drug load distribution and average DAR.

Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius to quantify monomers, dimers, and higher-order aggregates.

Materials:

-

SEC column suitable for antibody analysis

-

HPLC system

-

Mobile Phase: Isocratic buffer (e.g., PBS)

Procedure:

-

Column Equilibration: Equilibrate the SEC column with the mobile phase.

-

Sample Injection: Inject the ADC sample.

-

Isocratic Elution: Run the separation under isocratic conditions. Aggregates will elute first, followed by the monomer, and then any fragments.

-

Data Analysis: Integrate the peaks to determine the percentage of monomer, aggregates, and fragments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to PEG4-containing bioconjugates.

Caption: ADC internalization and payload release pathway.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for ADC stability assessment.

Conclusion

The PEG4 spacer is a critical and versatile tool in the design of advanced bioconjugates. Its discrete nature, hydrophilicity, and optimal length provide a favorable balance of properties that can significantly enhance the solubility, stability, and pharmacokinetic profile of both ADCs and PROTACs. The rational incorporation of a PEG4 spacer can mitigate the challenges associated with hydrophobic payloads, enabling the development of more effective and safer targeted therapeutics. The experimental protocols and comparative data presented in this guide offer a framework for the strategic application of PEG4 linker technology in the design and evaluation of next-generation biopharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmtech.com [pharmtech.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Heterobifunctional Nature of BocNH-PEG4-CH2CHO: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the strategic design of linker molecules is paramount to the efficacy and safety of novel drug conjugates. Among the diverse array of available linkers, BocNH-PEG4-CH2CHO has emerged as a versatile heterobifunctional molecule, playing a critical role in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core attributes of this compound, including its chemical properties, detailed experimental protocols for its application, and its role in mediating targeted therapeutic action.

The unique architecture of this compound, featuring a Boc-protected amine and a reactive aldehyde group separated by a flexible tetraethylene glycol (PEG4) spacer, offers a powerful platform for the controlled and sequential assembly of complex biomolecular constructs. The Boc-protected amine provides a stable, yet readily cleavable, handle for the attachment of one molecular entity, while the aldehyde group enables the specific and efficient conjugation to primary amines on biomolecules through reductive amination. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, mitigating issues of aggregation and improving systemic circulation.

This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, providing the necessary technical information to effectively harness the potential of this compound in their therapeutic development programs.

Core Properties and Data Presentation

The functionality of this compound is defined by its distinct chemical moieties. The key properties and their significance in bioconjugation are summarized below.

| Property | Description | Significance in Bioconjugation |

| Molecular Formula | C15H29NO7 | Defines the exact elemental composition. |

| Molecular Weight | 335.39 g/mol | Important for calculating molar equivalents in conjugation reactions. |

| Boc-Protected Amine | A primary amine shielded by a tert-butyloxycarbonyl (Boc) group. | Allows for orthogonal conjugation strategies. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions to reveal the amine for subsequent coupling reactions. |

| Acetaldehyde Group | A reactive carbonyl functional group. | Enables covalent bond formation with primary amines (e.g., lysine residues on proteins) via reductive amination, forming a stable secondary amine linkage. |

| PEG4 Spacer | A tetraethylene glycol chain. | Increases the hydrophilicity and solubility of the linker and the final conjugate, potentially reducing aggregation and improving pharmacokinetic profiles. Provides spatial separation between the conjugated molecules. |

| Heterobifunctional Nature | Possesses two different reactive functional groups. | Allows for the sequential and controlled conjugation of two different molecules, which is essential for the construction of complex architectures like ADCs and PROTACs. |

Experimental Protocols

The successful application of this compound in bioconjugation relies on carefully optimized experimental procedures. The following sections provide detailed methodologies for the key steps involved in its use.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group and expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL DCM per 1 g of linker).

-

To the stirred solution, add TFA to a final concentration of 20-50% (v/v). The optimal concentration may need to be determined empirically.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected NH2-PEG4-CH2CHO.

-

Confirm the identity and purity of the product using analytical techniques such as NMR and MS.

Reductive Amination of a Protein with NH2-PEG4-CH2CHO

Objective: To conjugate the aldehyde group of the deprotected linker to primary amines (e.g., lysine residues) on a target protein.

Materials:

-

Deprotected NH2-PEG4-CH2CHO

-

Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Sodium cyanoborohydride (NaCNBH3) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

-

Prepare a stock solution of the deprotected NH2-PEG4-CH2CHO in an appropriate solvent (e.g., DMSO or the reaction buffer).

-

Prepare a stock solution of the reducing agent (NaCNBH3 or NaBH(OAc)3) in the reaction buffer. Caution: NaCNBH3 is toxic and should be handled with appropriate safety precautions.

-

In a reaction vessel, combine the target protein with a molar excess of the deprotected linker. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.

-

Add the reducing agent to the reaction mixture. A typical starting concentration is 20-50 mM.

-

Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing. The optimal time and temperature will depend on the specific protein and desired outcome.

-

Monitor the conjugation reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation, or by mass spectrometry.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted aldehyde groups.

-

Purify the protein-PEG conjugate from unreacted linker, reducing agent, and other byproducts using an appropriate chromatography method such as SEC or IEX.[1][2][3]

Characterization of the Protein-PEG Conjugate

Objective: To determine the purity, concentration, and degree of labeling of the final conjugate.

Methods:

-

Protein Concentration: Determined by UV-Vis spectroscopy at 280 nm, using the extinction coefficient of the native protein.

-

Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC-HPLC).

-

Degree of Labeling (DOL): Determined by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the molecular weight of the conjugate to the native protein.[1][3]

-

Biological Activity: Assessed using a relevant in vitro assay to ensure that the conjugation process has not compromised the function of the protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for the deprotection of this compound.

Caption: Workflow for reductive amination of a protein.

Caption: General workflow for ADC synthesis.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound stands as a pivotal tool in the arsenal of the modern drug developer. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, provides a robust and adaptable platform for the construction of sophisticated and highly targeted therapeutic agents. The orthogonal reactivity of the Boc-protected amine and the aldehyde functional group allows for a high degree of control over the conjugation process, enabling the precise assembly of ADCs, PROTACs, and other complex bioconjugates.

While the specific quantitative data for this particular linker may require empirical determination for each unique application, the general principles and protocols outlined in this guide provide a solid foundation for its successful implementation. By understanding the core properties and mastering the experimental methodologies associated with this compound, researchers can unlock its full potential to advance the development of next-generation targeted therapies. The continued exploration and optimization of such versatile linkers will undoubtedly play a crucial role in shaping the future of precision medicine.

References

The Versatility of BocNH-PEG4-CH2CHO as a PROTAC Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, BocNH-PEG4-CH2CHO, and its application as a core building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in PROTAC design, and provide detailed, representative experimental protocols for its incorporation into these novel therapeutic agents.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

The linker is not merely a spacer; it plays a critical role in the efficacy of the PROTAC. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[3][4]

Physicochemical Properties of this compound

This compound is a monodisperse PEG-based linker that features a Boc-protected amine on one terminus and a reactive aldehyde group on the other. This specific arrangement of functional groups makes it a valuable tool for the stepwise and controlled synthesis of PROTACs.

| Property | Value | Reference |

| Chemical Name | tert-butyl (14-oxo-3,6,9,12-tetraoxatetradecyl)carbamate | |

| Molecular Formula | C15H29NO7 | [5] |

| Molecular Weight | 335.39 g/mol | [5] |

| CAS Number | 2708026-80-4 | [5] |

| Appearance | Liquid or solid | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

The Synthetic Utility of this compound in PROTAC Assembly

The aldehyde functional group of this compound provides a versatile handle for conjugation to an amine-containing molecule, typically either the E3 ligase ligand or the target protein ligand, through reductive amination. The Boc-protected amine serves as a stable protecting group that can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other half of the PROTAC molecule.

This strategic placement of a reactive aldehyde and a protected amine allows for a modular and directional assembly of the PROTAC, minimizing the formation of undesired side products.

General PROTAC Synthesis Strategy

The synthesis of a PROTAC using this compound generally follows a two-step process:

-

Reductive Amination: The aldehyde terminus of the linker is reacted with a primary or secondary amine on either the protein-of-interest (POI) ligand or the E3 ligase ligand. This reaction forms a stable amine linkage.

-

Deprotection and Amide Coupling: The Boc protecting group is removed from the other end of the linker, exposing a primary amine. This amine is then coupled to a carboxylic acid on the remaining ligand (either the POI or E3 ligase ligand) using standard peptide coupling reagents to form a stable amide bond.

Quantitative Data of PROTACs with PEG4 Linkers

| PROTAC Identifier | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| RC-3 | BTK | Thalidomide | <10 | ~90 | Mino | [4] |

| NC-1 | BTK | Thalidomide | 2.2 | 97 | Mino | [4] |

| IR-1 | BTK | Thalidomide | <10 | ~90 | Mino | [4] |

| IR-2 | BTK | Thalidomide | <10 | ~90 | Mino | [4] |

Note: The linkers in the referenced PROTACs are of similar PEG4 length but may differ in the end functional groups used for conjugation.

Experimental Protocols

The following are detailed, representative protocols for the key chemical transformations involved in the synthesis of a PROTAC using this compound.

Protocol for Reductive Amination

This protocol describes the reaction of the aldehyde group of this compound with a primary amine on a POI ligand.

Materials:

-

POI Ligand with a primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the POI ligand (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for the subsequent coupling reaction.

Materials:

-

Boc-protected intermediate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The crude amine salt is typically used in the next step without further purification.

Protocol for Amide Coupling

This protocol describes the final step of coupling the deprotected linker-POI ligand conjugate with an E3 ligase ligand containing a carboxylic acid.

Materials:

-

Amine-deprotected linker-POI ligand conjugate (1.0 eq)

-

E3 Ligase Ligand with a carboxylic acid (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the amine-deprotected linker-POI ligand conjugate (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature under an inert atmosphere for 4-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

PROTACs are often designed to target key proteins in oncogenic signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A PROTAC designed to degrade a component of this pathway, such as PI3K or mTOR, could be a powerful therapeutic strategy.[6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its bifunctional nature, with a reactive aldehyde and a protected amine, allows for a controlled and modular approach to constructing these complex molecules. The inclusion of a PEG4 spacer can confer favorable physicochemical properties to the final PROTAC, such as enhanced solubility and permeability. While specific examples of PROTACs utilizing this exact linker are not yet prevalent in the literature, the representative protocols and data presented here provide a strong foundation for researchers to incorporate this promising building block into their PROTAC design and discovery programs.

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to PEG-Based Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise delivery of therapeutic agents to their intended targets is paramount. Polyethylene glycol (PEG)-based linkers have emerged as a cornerstone technology in the design of sophisticated drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These versatile linkers offer a multitude of advantages, primarily stemming from their unique physicochemical properties. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, which, when incorporated into a linker, can significantly enhance the solubility, stability, and pharmacokinetic profile of the conjugated drug.[1][2] This guide provides a comprehensive technical overview of PEG-based linkers, including their classification, impact on drug properties, detailed experimental protocols, and the signaling pathways they influence.

Core Concepts of PEG-Based Linkers

PEG linkers are composed of repeating ethylene glycol units and can be synthesized with varying lengths and terminal functional groups to suit specific conjugation chemistries.[3] The choice of PEG linker is a critical design element that can profoundly impact the efficacy and safety of a drug conjugate.

Classification of PEG Linkers

PEG linkers can be broadly categorized based on their structure and cleavage characteristics:

-

Linear vs. Branched PEG Linkers: Linear PEGs are straight-chain polymers, while branched or multi-arm PEGs offer multiple attachment points, which can be advantageous for increasing drug load without promoting aggregation.[1]

-

Monodisperse vs. Polydisperse PEG Linkers: Monodisperse PEGs have a single, defined molecular weight, ensuring homogeneity of the final drug conjugate, which is crucial for consistent manufacturing and predictable in vivo behavior. Polydisperse PEGs, in contrast, are a mixture of polymers with a range of molecular weights.[2]

-

Cleavable vs. Non-cleavable PEG Linkers:

-

Cleavable Linkers: These linkers are designed to release the drug payload under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within the target cell. This targeted release minimizes off-target toxicity.[3]

-

Non-cleavable Linkers: These linkers remain intact, and the drug is released upon the complete degradation of the antibody or targeting moiety within the lysosome. They generally exhibit greater stability in circulation.

-

Data Presentation: The Quantitative Impact of PEG Linkers

The incorporation of PEG linkers into drug conjugates has a quantifiable impact on their physicochemical and pharmacokinetic properties. The following tables summarize key data from various studies.

Table 1: Influence of PEG Linker Length on Pharmacokinetics of an Affibody-MMAE Conjugate

| Linker Type | Half-life (t½) | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |

| No PEG (HM) | 19.6 min | - | - |

| 4 kDa PEG (HP4KM) | 49.0 min | 2.5 | 4.5 |

| 10 kDa PEG (HP10KM) | 219.5 min | 11.2 | 22 |

Data compiled from a study on ZHER2-MMAE conjugates, demonstrating that increasing PEG chain length significantly prolongs circulation half-life but can also reduce in vitro potency.[4][5]

Table 2: Effect of PEG Linkers on Drug-to-Antibody Ratio (DAR) and In Vivo Performance

| Linker Type | Optimal DAR | Key Observation |

| Hydrophobic Linkers | 3-4 | Attempts to increase DAR often lead to aggregation and rapid clearance.[1] |

| PEGylated Linkers | >6 | Enables higher drug loading without compromising solubility and pharmacokinetics.[2] |

This table highlights the critical role of hydrophilic PEG linkers in achieving higher, more effective drug-to-antibody ratios in ADCs.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of drug conjugates utilizing PEG-based linkers.

Protocol 1: General Synthesis of a PEGylated Antibody-Drug Conjugate (ADC) via Thiol-Maleimide Conjugation

This protocol describes the conjugation of a drug-linker containing a maleimide group to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-PEG-drug linker

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

-

Reaction buffers: PBS, pH 7.5, with 50 mM sodium chloride and 2 mM EDTA[6]

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.

-

Add a 10-20 fold molar excess of the reducing agent (e.g., DTT) to the antibody solution.

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

-

-

Conjugation:

-

Dissolve the maleimide-PEG-drug linker in an organic solvent such as DMSO to prepare a stock solution.

-

Immediately add a 10-20 fold molar excess of the maleimide-PEG-drug linker solution to the reduced antibody solution with gentle mixing.[7]

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[7]

-

-

Quenching:

-

Add a 2-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the maleimide-PEG-drug linker to cap any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

Protocol 2: General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker, for example, via "click chemistry".[11]

Materials:

-

E3 ligase ligand (e.g., pomalidomide derivative with a free amine)

-

Bifunctional PEG linker (e.g., HOOC-PEGn-Azide)

-

POI ligand with a terminal alkyne group

-

Coupling reagents: HATU, DIPEA

-

Click chemistry catalyst system: Copper(II) sulfate, sodium ascorbate

-

Solvents: DMF, t-BuOH/H2O

-

Purification system: Preparative HPLC

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand and the bifunctional PEG linker in DMF.

-

Add HATU and DIPEA to facilitate amide bond formation.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the E3 ligase-PEG-azide intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-PEG-azide intermediate and the alkyne-functionalized POI ligand in a t-BuOH/H2O mixture.

-

Add the copper(II) sulfate and sodium ascorbate to catalyze the cycloaddition reaction.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Protocol 3: Characterization of PEGylated Proteins by HPLC-MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Chromatographic Separation:

-

Separate the PEGylated protein from unreacted protein and free PEG linker using a suitable HPLC column (e.g., reverse-phase or size-exclusion).

-

For reverse-phase HPLC, a typical mobile phase system consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient elution is typically employed.[12]

-

-

Mass Spectrometry Analysis:

-

Introduce the eluent from the HPLC into the mass spectrometer.

-

Acquire mass spectra in the appropriate mass range to detect the PEGylated protein.

-

The resulting mass spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the protein, from which the average drug-to-antibody ratio (DAR) can be calculated.

-

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

PEGylated drug conjugate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the PEGylated drug conjugate in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the drug conjugate. Include untreated cells as a control.

-

Incubate the cells for a period that is relevant to the drug's mechanism of action (e.g., 72 hours).

-

-

MTT Addition:

-

Solubilization and Absorbance Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Protocol 5: In Vivo Pharmacokinetic Study in Mice

Materials:

-

PEGylated drug conjugate

-

Healthy laboratory mice (e.g., BALB/c or C57BL/6)

-

Dosing vehicle (e.g., sterile saline or PBS)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Analytical method for quantifying the drug conjugate in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

-

Dosing:

-

Blood Sampling:

-

Collect blood samples from the mice at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) via a suitable route (e.g., tail vein or retro-orbital sinus).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the drug conjugate versus time.

-

Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate pharmacokinetic modeling software.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes relevant to PEG-based linkers in drug discovery.

Caption: ADC Internalization and Payload Release Pathway.

Caption: PROTAC Mechanism of Action via the Ubiquitin-Proteasome System.

Caption: General Workflow for the Development of PEGylated Drug Conjugates.

Conclusion

PEG-based linkers are indispensable tools in modern drug discovery, enabling the development of highly targeted and effective therapeutic conjugates. Their inherent properties of hydrophilicity, biocompatibility, and tunable length allow for the optimization of drug solubility, stability, and pharmacokinetic profiles. By carefully selecting the appropriate PEG linker and employing robust synthetic and analytical methodologies, researchers can design next-generation drug conjugates with improved therapeutic indices. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists and drug development professionals working at the forefront of this exciting field.

References

- 1. adcreview.com [adcreview.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. mdpi.com [mdpi.com]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Cytotoxicity Study of Magnetite Nanoparticles Coated with Polyethylene Glycol and Sorafenib–Zinc/Aluminium Layered Double Hydroxide [mdpi.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to BocNH-PEG4-CH2CHO for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, BocNH-PEG4-CH2CHO, and its application in the development of antibody-drug conjugates (ADCs). This linker is composed of three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal aldehyde group. This unique combination of features offers a strategic approach to the synthesis of ADCs with controlled drug-to-antibody ratios (DAR) and favorable physicochemical properties.

The Boc-protected amine allows for the initial conjugation of a cytotoxic payload under conditions that will not affect the antibody. Following payload conjugation, the Boc group can be removed under acidic conditions to reveal a primary amine. The terminal aldehyde group provides a reactive handle for conjugation to an antibody, typically through the formation of a Schiff base with lysine residues, which can then be stabilized by reduction to a secondary amine. Alternatively, the aldehyde can react with hydrazide-modified antibodies to form a pH-sensitive hydrazone bond. The central PEG4 spacer is critical for enhancing the aqueous solubility of the ADC, reducing aggregation, and improving its pharmacokinetic profile.[1][2]

Proposed Workflow for ADC Synthesis using this compound

The synthesis of an ADC using this compound is a multi-step process that involves the initial conjugation of the drug to the linker, followed by the conjugation of the drug-linker complex to the antibody.

Caption: A proposed workflow for the synthesis of an antibody-drug conjugate using this compound.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of an ADC using this compound. These protocols are based on standard bioconjugation techniques and should be optimized for the specific drug and antibody being used.

Protocol 1: Drug-Linker Conjugation via Reductive Amination

This protocol describes the conjugation of a drug containing a primary amine to the aldehyde terminus of the this compound linker.

-

Dissolution of Reactants: Dissolve the amine-containing cytotoxic drug and a 1.2 molar excess of this compound in a suitable anhydrous solvent (e.g., DMSO or DMF).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate (Schiff base).

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in a 1.5 molar excess over the drug.[3] Let the reaction proceed for 12-24 hours at room temperature.

-

Quenching: Quench the reaction by adding a small amount of an appropriate quenching agent (e.g., acetone).

-

Purification: Purify the BocNH-PEG4-CH2-CH2-Drug conjugate using reverse-phase HPLC or silica gel chromatography.

-

Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for antibody conjugation.

-

Dissolution: Dissolve the purified BocNH-PEG4-CH2-CH2-Drug conjugate in a minimal amount of dichloromethane (DCM).

-

Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Solvent Removal: Remove the TFA and DCM under reduced pressure.

-

Purification: The deprotected H2N-PEG4-CH2-CH2-Drug can be purified by precipitation in cold diethyl ether or by reverse-phase HPLC.

-

Characterization: Confirm the complete removal of the Boc group by LC-MS.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the deprotected drug-linker construct to the antibody via amide bond formation with lysine residues.

-

Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

-

Activation of Antibody: While not directly modifying the antibody, this step refers to the preparation of the amine-reactive species from the drug-linker. Alternatively, for a more controlled reaction, one could activate the carboxyl groups of the antibody using carbodiimide chemistry (EDC/NHS), though direct conjugation to lysine residues is more common. For lysine conjugation, proceed to the next step.

-

Conjugation Reaction: Add the purified H2N-PEG4-CH2-CH2-Drug to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess of the drug-linker.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification of ADC: Remove unconjugated drug-linker and other small molecules by size exclusion chromatography (SEC) or dialysis.

-

Characterization of ADC:

-

DAR Determination: Determine the average DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).

-

Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC.

-

In Vitro Cell Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line.

-

Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA-based assay.

-

Data Presentation

The following tables present representative quantitative data for an ADC synthesized using a PEG4-based linker. The specific values will vary depending on the antibody, drug, and precise conjugation conditions.

Table 1: Representative Conjugation Efficiency and DAR

| Parameter | Value | Method of Analysis |

| Molar Ratio (Linker-Drug:Antibody) | 8:1 | - |

| Conjugation Efficiency | ~55% | HIC-HPLC |

| Average DAR | 4.4 | HIC-HPLC / MS |

| Monomer Purity | >95% | SEC-HPLC |

| Aggregates | <2% | SEC-HPLC |

Table 2: Representative In Vitro Stability of ADC

| Condition | Time Point | % Intact ADC | Method of Analysis |

| Human Plasma, 37°C | 0 hours | 100% | LC-MS |

| 24 hours | 98% | LC-MS | |

| 72 hours | 95% | LC-MS | |

| 168 hours | 91% | LC-MS | |

| PBS, pH 7.4, 37°C | 168 hours | >99% | LC-MS |

Visualization of Potential Payload Release Mechanism

For an ADC where the aldehyde linker forms a hydrazone bond with a hydrazide-modified antibody, the release of the payload is often triggered by the acidic environment of the lysosome following internalization of the ADC.

Caption: Proposed mechanism of payload release for an ADC with a pH-sensitive hydrazone linker.

References

An In-depth Technical Guide to Bioconjugation with Aldehyde Linkers

Introduction

Bioconjugation techniques are fundamental to modern biotechnology, enabling the site-specific modification of biomolecules to create novel probes, therapeutics, and diagnostics. Among the various chemical handles used for bioconjugation, the aldehyde group offers a unique combination of reactivity, selectivity, and stability in the resulting linkages. This guide provides a comprehensive overview of the principles, methodologies, and applications of bioconjugation utilizing aldehyde linkers, with a focus on the formation of hydrazone and oxime bonds, as well as reductive amination.

The aldehyde functionality can be introduced into proteins and other biomolecules through several methods, including the enzymatic conversion of specific peptide sequences and the oxidation of carbohydrate moieties.[1][2] Once present, the aldehyde group serves as an electrophilic target for nucleophilic partners such as hydrazides and aminooxy compounds, leading to the formation of hydrazone and oxime linkages, respectively.[2][3] These reactions are highly chemoselective, proceeding under mild, aqueous conditions compatible with sensitive biological molecules.[4][5]

Core Principles of Aldehyde-Based Bioconjugation

The primary reactions involving aldehyde linkers in bioconjugation are the formation of imines, specifically hydrazones and oximes, and reductive amination.

Hydrazone and Oxime Ligation

The reaction of an aldehyde with a hydrazine or an aminooxy group proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable C=N double bond.[6] This ligation is highly efficient and can be performed at or near physiological pH.[7] The stability of the resulting hydrazone or oxime bond can be tuned by the electronic properties of the substituents.[6] Oximes are generally more stable than hydrazones, making them suitable for applications requiring long-term stability.[8][9] Conversely, the reversible nature of hydrazone bonds under acidic conditions can be exploited for controlled drug release applications.[4][6] The reaction rates can be significantly enhanced by aniline catalysis.[7][10]

Reductive Amination

Reductive amination involves the reaction of an aldehyde with a primary or secondary amine to form a Schiff base (imine), which is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[11][12] This method is particularly useful for conjugating molecules to the lysine residues of proteins or for coupling carbohydrates to proteins.[11][13] The resulting C-N single bond is highly stable.

Methods for Introducing Aldehyde Functionality

Site-specific introduction of an aldehyde group is crucial for generating homogeneous bioconjugates. Two common methods are:

-